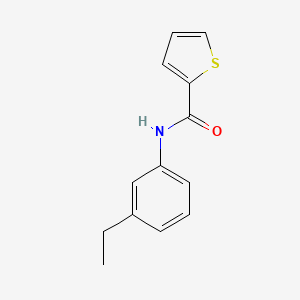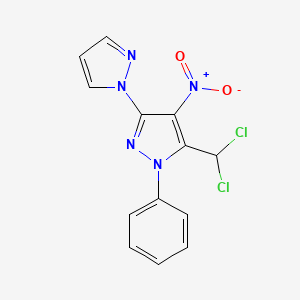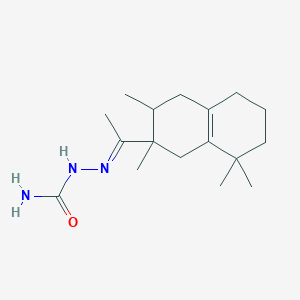![molecular formula C20H25N3O2 B5807721 1-(2-pyridinyl)-4-[(2,3,5-trimethylphenoxy)acetyl]piperazine](/img/structure/B5807721.png)
1-(2-pyridinyl)-4-[(2,3,5-trimethylphenoxy)acetyl]piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-pyridinyl)-4-[(2,3,5-trimethylphenoxy)acetyl]piperazine, also known as TPA023, is a selective agonist for the GABA-A receptor subtype containing α2/α3 subunits. It has been studied for its potential use as an anxiolytic and anticonvulsant agent.
作用机制
1-(2-pyridinyl)-4-[(2,3,5-trimethylphenoxy)acetyl]piperazine acts as a positive allosteric modulator of the GABA-A receptor subtype containing α2/α3 subunits. This results in an increase in the inhibitory effects of GABA on neuronal activity, leading to a reduction in anxiety and seizure activity.
Biochemical and Physiological Effects:
Studies have shown that 1-(2-pyridinyl)-4-[(2,3,5-trimethylphenoxy)acetyl]piperazine has anxiolytic and anticonvulsant effects in animal models. It has also been shown to reduce alcohol consumption and withdrawal symptoms in rodents.
实验室实验的优点和局限性
One advantage of 1-(2-pyridinyl)-4-[(2,3,5-trimethylphenoxy)acetyl]piperazine is its selectivity for the GABA-A receptor subtype containing α2/α3 subunits, which may reduce the potential for side effects. However, its efficacy and safety in humans have not been fully established, and further research is needed.
未来方向
- Further studies are needed to determine the efficacy and safety of 1-(2-pyridinyl)-4-[(2,3,5-trimethylphenoxy)acetyl]piperazine in humans, particularly for the treatment of anxiety and epilepsy.
- The potential use of 1-(2-pyridinyl)-4-[(2,3,5-trimethylphenoxy)acetyl]piperazine in the treatment of alcohol dependence and withdrawal should be further investigated.
- The development of more selective and potent GABA-A receptor agonists may lead to improved treatments for anxiety, epilepsy, and other neurological disorders.
合成方法
The synthesis of 1-(2-pyridinyl)-4-[(2,3,5-trimethylphenoxy)acetyl]piperazine involves the reaction of 1-(2-pyridinyl)piperazine with 2,3,5-trimethylphenoxyacetyl chloride in the presence of a base. The resulting product is then purified through column chromatography.
科学研究应用
1-(2-pyridinyl)-4-[(2,3,5-trimethylphenoxy)acetyl]piperazine has been studied extensively for its potential use as an anxiolytic and anticonvulsant agent. It has also been investigated for its potential use in the treatment of alcohol dependence and withdrawal.
属性
IUPAC Name |
1-(4-pyridin-2-ylpiperazin-1-yl)-2-(2,3,5-trimethylphenoxy)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2/c1-15-12-16(2)17(3)18(13-15)25-14-20(24)23-10-8-22(9-11-23)19-6-4-5-7-21-19/h4-7,12-13H,8-11,14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBNAZALJHQGLOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)OCC(=O)N2CCN(CC2)C3=CC=CC=N3)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(Pyridin-2-yl)piperazin-1-yl]-2-(2,3,5-trimethylphenoxy)ethanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{4-[(acetylamino)sulfonyl]phenyl}-2,2-dimethylpropanamide](/img/structure/B5807639.png)


![2,2-dimethyl-N-{[(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)amino]carbonothioyl}propanamide](/img/structure/B5807661.png)






![N-(4-chloro-2-methoxy-5-methylphenyl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5807719.png)

![N'-{[2-(4-bromo-2,5-dimethylphenoxy)acetyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5807735.png)
![[5-(ethoxycarbonyl)-2-furyl]methyl 2-oxo-2H-chromene-3-carboxylate](/img/structure/B5807741.png)